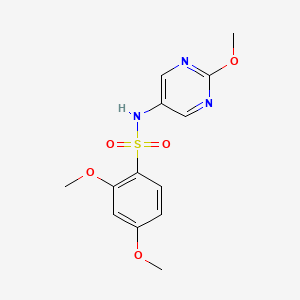

2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

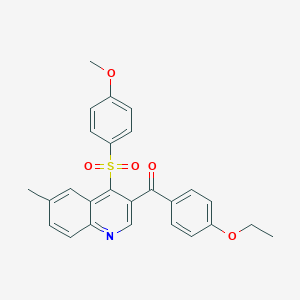

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the “benzenesulfonamide” part of the name), two methoxy groups (OCH3) attached to the benzene ring (from the “2,4-dimethoxy” part of the name), and a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) attached to the nitrogen of the sulfonamide group (from the “N-(2-methoxypyrimidin-5-yl)” part of the name) .Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, sulfonamides tend to be crystalline solids that are slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Research highlights the potential of compounds with benzenesulfonamide derivatives, like 2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, in the field of photodynamic therapy (PDT) for cancer treatment. The synthesized zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups have shown excellent photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II PDT mechanisms. These characteristics suggest their remarkable potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2021; Öncül, Öztürk, & Pişkin, 2022).

Photocatalytic Applications

Another study has emphasized the photocatalytic applications of zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents. The detailed investigation of their spectroscopic, photophysical, and photochemical properties in dimethyl sulfoxide highlighted their suitability and efficiency for photocatalytic purposes. This research expands the application of benzenesulfonamide derivatives to environmental remediation and organic synthesis through photocatalysis, indicating a broad spectrum of utility in scientific research (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021).

Synthesis and Characterization

Further, the synthesis and characterization of novel Schiff bases of Sulfa drugs and their metal complexes incorporating the benzenesulfonamide moiety have been explored. This research provides insight into the antimicrobial activity and carbonic anhydrase enzyme inhibitor effects of these compounds. The investigation into their photophysical properties and interactions at the molecular level could offer new pathways for the development of therapeutic agents and enzyme inhibitors (Alyar et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is tissue-nonspecific alkaline phosphatase (TNAP) activity . TNAP is an enzyme that plays a crucial role in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues .

Mode of Action

This compound acts as a potent reversible inhibitor against TNAP activity . It binds to the active site of the enzyme, preventing it from catalyzing its substrate . This results in a decrease in the enzyme’s activity and subsequent changes in the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of TNAP disrupts the balance of phosphate and pyrophosphate, which can affect various biochemical pathways . For instance, it can influence bone mineralization, a process that is regulated by the ratio of inorganic phosphate to pyrophosphate . Additionally, it may impact soft tissue calcification, a process that can be promoted by elevated levels of phosphate .

Result of Action

The inhibition of TNAP by this compound can lead to changes at the molecular and cellular levels . For example, it can affect the mineralization of bone and the calcification of soft tissues . These changes can have significant physiological effects, depending on the extent of TNAP inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to TNAP . .

Zukünftige Richtungen

The study of sulfonamides and their derivatives continues to be an active area of research, particularly in the development of new antibiotics and other pharmaceuticals . This compound, with its combination of a sulfonamide group, methoxy groups, and a pyrimidine ring, could potentially have interesting biological activity worth exploring in future studies.

Eigenschaften

IUPAC Name |

2,4-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-19-10-4-5-12(11(6-10)20-2)22(17,18)16-9-7-14-13(21-3)15-8-9/h4-8,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKGPBZCYLQSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2917467.png)

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2917475.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2917477.png)

![3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2917485.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)

![N-[(2-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2917489.png)